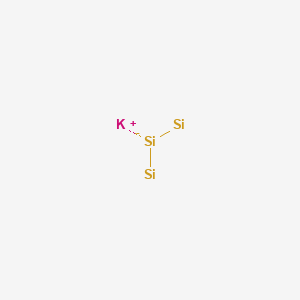
1,4,7,10,13,17-Hexaazacycloicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,17-Hexaazacycloicosane is a macrocyclic compound that belongs to the class of hexaazamacrocycles. These compounds are characterized by their large ring structures containing multiple nitrogen atoms. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,4,7,10,13,17-Hexaazacycloicosane typically involves the Richman–Atkins cyclization method. This method uses caesium carbonate to construct the macrocycle from 3-benzoyl-N1, N5-ditosyl-3-azapentane-1,5-diamine and the appropriate fully N-tosylated Nα, Nω-bis(2-mesyloxyethyl) tri- or tetra-amine . The benzoyl group is selectively removed with potassium tert-butoxide, and the exposed nitrogen atom is reacted with N-tosylaziridine. The tosyl protections are then removed with hydrogen bromide in acetic acid, and the product is converted to a free base with the aid of a strong anion exchange resin (OH− form) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of macrocyclic synthesis and purification are generally applied. These methods often involve large-scale cyclization reactions followed by purification steps such as recrystallization and chromatography to obtain the desired macrocyclic compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,17-Hexaazacycloicosane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Metal Complexes: Stable metal-ligand complexes.
Substituted Derivatives: Various substituted macrocyclic compounds depending on the reagents used.
Scientific Research Applications
1,4,7,10,13,17-Hexaazacycloicosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential to bind and transport metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in catalysis and as a phase-transfer catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4,7,10,13,17-Hexaazacycloicosane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence various molecular targets and pathways, depending on the specific metal ion involved and the context of the application.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: Another hexaazamacrocycle with a slightly smaller ring size.
1,4,7,10,13,16,19-Heptaazacyclohenicosane: A heptaazamacrocycle with an additional nitrogen atom in the ring.
18-Crown-6: A crown ether with oxygen atoms instead of nitrogen, used for complexing cations
Uniqueness
1,4,7,10,13,17-Hexaazacycloicosane is unique due to its specific ring size and the presence of six nitrogen atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable complexes and useful in a variety of applications where metal ion coordination is essential.
Properties
CAS No. |
51271-97-7 |
|---|---|
Molecular Formula |
C14H34N6 |
Molecular Weight |
286.46 g/mol |
IUPAC Name |
1,4,7,10,13,17-hexazacycloicosane |
InChI |
InChI=1S/C14H34N6/c1-3-15-4-2-6-17-8-10-19-12-14-20-13-11-18-9-7-16-5-1/h15-20H,1-14H2 |
InChI Key |
KJLFPOVPZRDZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCNCCNCCNCCNCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


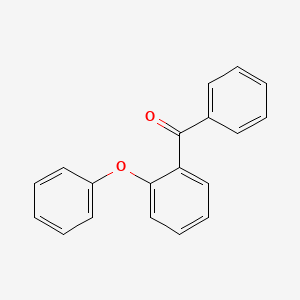
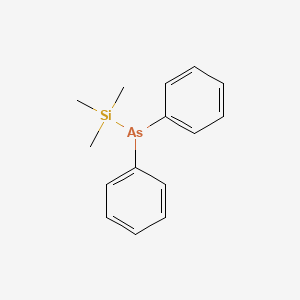
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
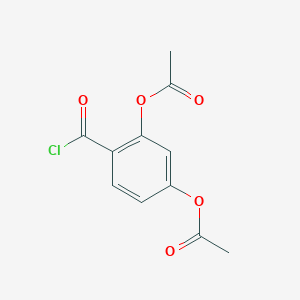
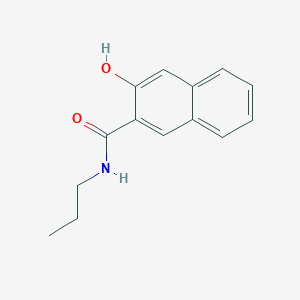
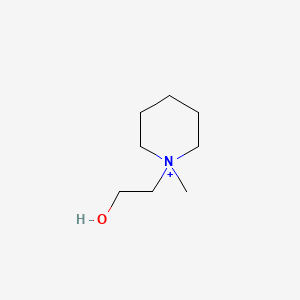

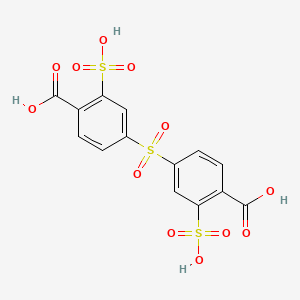
![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
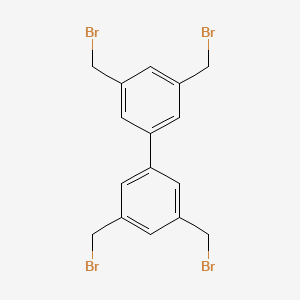
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
